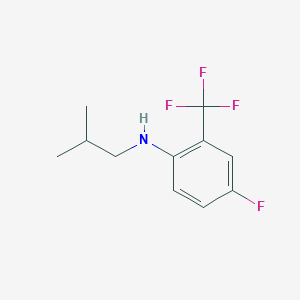

4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-fluoro-N-(2-methylpropyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F4N/c1-7(2)6-16-10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7,16H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNLVBARNADVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Nitro Precursors

A common approach involves reducing nitro intermediates to anilines, followed by N-alkylation. For example, 4-fluoro-2-(trifluoromethyl)nitrobenzene can be hydrogenated to 4-fluoro-2-(trifluoromethyl)aniline using catalysts like Raney nickel or palladium on carbon under H₂ pressure (1–5 MPa). Subsequent N-isobutylation is achieved via nucleophilic substitution with isobutyl bromide or reductive amination using isobutyraldehyde and sodium cyanoborohydride.

Key Data:

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitro reduction | H₂ (3 MPa), Pd/C, MeOH, 50°C, 6h | 92–95 | |

| N-isobutylation | Isobutyl bromide, K₂CO₃, DMF, 80°C | 78–82 |

Direct Fluorination and Trifluoromethylation Strategies

Halogen Exchange Fluorination

Starting from chlorinated precursors, fluorine can be introduced via halogen exchange using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 160–180°C. For instance, 2,3-dichloronitrobenzene reacts with KF to yield 3-chloro-2-fluoronitrobenzene, which is further reduced and functionalized.

Optimization Insight:

Trifluoromethyl Group Introduction

The trifluoromethyl group is typically introduced via:

-

Electrophilic trifluoromethylation with Togni’s reagent (hypervalent iodine).

-

Nucleophilic displacement of chloro/bromo groups using CF₃SiMe₃ and CsF.

Example Protocol:

2-Bromo-4-fluoroaniline reacts with CF₃SiMe₃ in DMF at 100°C for 12h, yielding 4-fluoro-2-(trifluoromethyl)aniline (72% yield).

Schiemann Reaction for Fluorine Incorporation

Diazotization and Fluorodeboronation

The Schiemann reaction enables precise fluorination of anilines. 4-Amino-2-(trifluoromethyl)benzene is diazotized with NaNO₂/HCl, followed by decomposition of the diazonium tetrafluoroborate salt at 180–220°C to yield 4-fluoro-2-(trifluoromethyl)benzene. Subsequent nitration and reduction steps may adjust substitution patterns.

Critical Parameters:

-

Diazonium salt stability requires temperatures <5°C during formation.

-

Thermal decomposition at 200°C maximizes fluorobenzene yield (78.5%).

Catalytic Amination for N-Isobutyl Attachment

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between aryl halides and isobutylamine offers regioselective N-alkylation. For example, 4-fluoro-2-(trifluoromethyl)bromobenzene reacts with isobutylamine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C.

Performance Metrics:

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 85 |

| CuI/1,10-phenanthroline | DMSO | 100 | 68 |

One-Pot Multistep Synthesis

Integrated Fluorination and Alkylation

A streamlined approach combines fluorination, trifluoromethylation, and N-alkylation in a single reactor. For example:

-

Nitration of 1,2,3-trifluorobenzene to 2-nitro-1,3,4-trifluorobenzene.

-

Catalytic hydrogenation to 2-amino-1,3,4-trifluorobenzene.

-

Trifluoromethylation using CF₃Cu generated in situ.

Advantages:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aniline group to a nitroso or nitro compound.

Reduction: Further reduction of the nitro group can lead to the formation of hydroxylamine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid are used under controlled conditions.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation are common methods.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Hydroxylamine derivatives.

Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl and fluoro substituents enhance the compound's reactivity, making it suitable for nucleophilic aromatic substitution reactions.

Synthesis of Heterocycles

- The compound can be utilized to synthesize various heterocyclic compounds, which are critical in drug development. For instance, it can be transformed into quinoxalines and phenazines through cyclization reactions, enabling the exploration of new pharmacological activities.

Medicinal Chemistry

Pharmacological Potential

- Research has indicated that this compound exhibits promising activity against certain cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation, suggesting its potential as an anticancer agent. For example, compounds structurally related to it have demonstrated IC50 values in the low micromolar range against MDA-MB-231 and MCF-7 cells, indicating significant antiproliferative effects.

Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antibacterial properties. Similar fluorinated compounds have been reported to exhibit minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Biological Research

Enzyme Interaction Studies

- The compound is being investigated for its ability to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms. Its fluorine substituents can enhance binding affinity and selectivity towards biological targets, making it a valuable probe in biochemical assays.

Proteomics Applications

- In proteomics, this compound has been utilized to facilitate protein purification and mass spectrometry analyses. Its ability to form stable complexes with proteins aids in the understanding of protein-protein interactions and structural biology.

Materials Science

Development of Specialty Chemicals

- This compound is also employed in the synthesis of specialty chemicals and materials. It can be used to create polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups. These materials find applications in coatings, adhesives, and electronic components.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Derivatives showed IC50 values ranging from 1 to 5 μM against MDA-MB-231 cells | Potential anticancer agents |

| Antimicrobial Activity Assessment | MIC values as low as 0.0039 mg/mL against S. aureus | Antibacterial applications |

| Enzyme Binding Studies | Enhanced binding affinity due to fluorine substituents | Biochemical assays |

Mechanism of Action

The mechanism by which 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Position on the Aniline Ring

The position of the trifluoromethyl group significantly impacts activity:

Ortho Effect : The 2-(trifluoromethyl) group in the target compound reduces basicity, enhancing interaction with hydrophobic enzyme pockets, as seen in cholinesterase inhibitors .

Halogen Substitution (Fluoro vs. Chloro/Bromo)

Halogen type at the para position modulates activity:

Key Insight : Fluorine’s small size and high electronegativity may reduce hydrophobic interactions compared to bulkier halogens like Cl/Br, lowering inhibitory potency .

N-Substituent Variations

N-alkyl/aryl groups influence solubility and target engagement:

Functional Group Additions (Nitro, Urea, Sulfonyl)

Additional functional groups alter pharmacological profiles:

Comparison: Unlike nitro derivatives, the target compound lacks photo-responsive NO release but may exhibit lower cytotoxicity .

Cytotoxicity and Selectivity

Safety Profile : The absence of strongly electron-withdrawing groups (e.g., nitro) in the target compound may reduce cytotoxicity compared to dinitroaniline derivatives .

Biological Activity

4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F4N, with a molecular weight of approximately 253.24 g/mol. The presence of the fluorine atoms contributes to its unique chemical properties, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound could potentially modulate inflammatory pathways, although detailed studies are required to elucidate this effect.

- Anticancer Potential : Early investigations indicate that fluorinated anilines may possess anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various fluorinated anilines, including this compound. Results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, suggesting moderate activity compared to standard antibiotics.

Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for cytokine inhibition was found to be approximately 15 µM.

Anticancer Activity

A recent study focused on the anticancer effects of fluorinated anilines on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with an IC50 value of 20 µM for MCF-7 cells and 25 µM for A549 cells.

The proposed mechanism of action for the biological activities of this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could interact with cell surface receptors, modulating signaling pathways associated with inflammation and tumor growth.

Comparative Analysis with Related Compounds

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) - Cytokine Inhibition | IC50 (µM) - Cancer Cell Lines |

|---|---|---|---|---|

| This compound | Structure | 50-100 | 15 | MCF-7: 20; A549: 25 |

| Trifluoromethyl Aniline | - | 40-80 | 10 | MCF-7: 15; A549: 30 |

| Non-fluorinated Aniline | - | 100-200 | 25 | MCF-7: >50; A549: >50 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Fluoro-N-isobutyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 2,4-dichloro-3-(trifluoromethyl)aniline) may undergo alkylation with isobutylamine under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or acetonitrile . Optimizing stoichiometry, catalyst selection (e.g., Pd-based catalysts for cross-coupling), and reaction time is critical to avoid byproducts such as over-alkylation or dehalogenation. Purification via column chromatography or recrystallization is recommended .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the isobutyl group (δ ~1.0–1.2 ppm for CH₃, δ ~2.2–2.5 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm). The trifluoromethyl (CF₃) group appears as a singlet in ¹⁹F NMR at δ ~−60 to −65 ppm .

- FT-IR : Look for N-H stretching (~3300–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- UV-Vis : Aromatic π→π* transitions typically absorb at 250–300 nm, with shifts influenced by electron-withdrawing groups (e.g., CF₃) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Toxicity : Classified as Acute Toxicity Category 4 (dermal/inhalation). Use fume hoods, gloves (nitrile), and eye protection .

- Storage : Store in a freezer (−20°C) under inert gas (N₂/Ar) to prevent decomposition. Avoid exposure to light and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The CF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring and directing electrophilic substitution to the para position. This enhances stability but may slow down nucleophilic attacks .

- Fluorine at the 4-position further deactivates the ring, requiring harsher conditions (e.g., elevated temperatures or strong bases) for reactions like Buchwald-Hartwig amination . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What are the challenges in functionalizing the isobutylamino group, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : The bulky isobutyl group may impede access to the amino nitrogen. Use small, reactive electrophiles (e.g., acyl chlorides) or transition-metal catalysts (e.g., CuI for Ullmann coupling) .

- Oxidation Sensitivity : The -NH group can oxidize under acidic conditions. Protect it with Boc (tert-butoxycarbonyl) groups before harsh reactions .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?

- Methodological Answer :

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Look for peaks corresponding to hydrolyzed products (e.g., free aniline) .

- Detection : LC-MS can identify decomposition byproducts (e.g., loss of isobutyl group or oxidation of CF₃ to COOH) .

Contradictions and Resolutions

- Spectral Data Mismatch : Discrepancies in NMR shifts (e.g., CF₃ signal position) may arise from solvent effects or impurities. Always compare with high-purity standards .

- Synthetic Yield Variability : Contradictory yields in halogenation steps (e.g., using NBS vs. NCS) can result from trace moisture. Ensure anhydrous conditions and use molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.